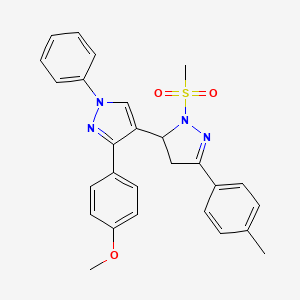

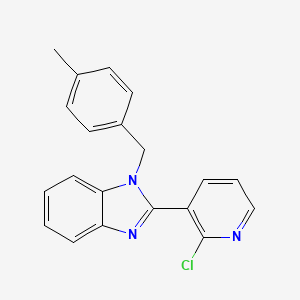

3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" is a derivative of the quinazolinone class, which is a heterocyclic chemical compound with a wide range of biological activities. Quinazolinones have been the subject of extensive research due to their potential therapeutic applications, including antitumor, antimicrobial, and anticonvulsant properties 10.

Synthesis Analysis

Quinazolinones can be synthesized through various methods. One approach involves the one-pot synthesis from anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid and followed by oxidative dehydrogenation using phenyliodine diacetate . Another method includes the reaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid or methyl anthranilate, followed by cyclodehydration and treatment with hydrazine hydrate . Additionally, the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with various reagents such as halogenoketones, halogenoaldehydes, and substituted cinnamic acids has been used to synthesize novel derivatives .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which can be modified at various positions to yield a wide array of derivatives with different biological activities. The introduction of substituents such as thienyl groups can significantly influence the compound's pharmacological properties10.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including condensation with isocyanates, isothiocyanates, and chloroacetates to produce urea, thiourea, thiazole, and pyrimidine derivatives, respectively . They can also react with chloroformates, leading to N- and S-alkylated products . These reactions are crucial for the diversification of the quinazolinone scaffold and the discovery of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of halogen atoms, such as fluorine, can enhance the central nervous system depressant activities and reduce toxicity . The presence of a thienyl group can confer antitumor properties, as evidenced by certain 2-thieno-4(3H)-quinazolinone analogs showing promising activity in the National Cancer Institute's antitumor screen protocol10. The electronic and steric effects of substituents on the quinazolinone core can affect the compound's reactivity and biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone belongs to the class of 4(3H)-quinazolinone compounds known for their diverse biological activities. These compounds, including derivatives of quinazolinone, have been extensively studied for their potential in various therapeutic areas due to their broad spectrum of biological activities.

Analgesic Activity : The quinazolinone derivatives have shown significant analgesic activities. For example, compounds synthesized from 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one exhibited considerable analgesic activity, with their effectiveness surpassing that of standard analgesic drugs in in vitro studies using acetic acid-induced writhing in mice (Osarumwense Peter Osarodion, 2023).

Antimicrobial and Antitumor Activities : Novel quinazolinone derivatives have been synthesized and tested for their antimicrobial activities against various strains of bacteria and fungi. Some compounds demonstrated promising results, indicating the potential for development into new antimicrobial agents. Additionally, preliminary testing for in vitro antitumor activity against certain cancer cell lines has been carried out, suggesting potential antitumor capabilities (Abu‐Hashem, 2018).

Anticonvulsant Activity : Several 2-substituted 3-aryl-4(3H)-quinazolinones, structurally related to known anticonvulsant compounds, have been synthesized and evaluated for their anticonvulsant efficacy. Preliminary screenings indicated that specific derivatives showed promising anticonvulsant activity, offering protection against seizures in animal models (James F. Wolfe et al., 1990).

Chemical Synthesis and Characterization : The chemical synthesis and spectral characterization of novel quinazolinone derivatives have been explored, contributing to the understanding of their chemical properties and potential as therapeutic agents. These synthetic approaches enable the production of a variety of quinazolinone derivatives with potential for further pharmacological evaluation (M. Mahmoud et al., 2012).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 2-aminothiophenol with 2-cyanobenzaldehyde, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-aminothiophenol", "2-cyanobenzaldehyde", "sodium acetate", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-cyanobenzaldehyde in the presence of sodium acetate and acetic acid to form 3-(2-thienylmethyl)-2-cyano-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Cyclization of the intermediate product with sulfur to form 3-(2-thienylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Oxidation of the thioxo group to form the final product, 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, using hydrogen peroxide." ] } | |

CAS-Nummer |

218929-74-9 |

Molekularformel |

C13H10N2OS2 |

Molekulargewicht |

274.36 |

IUPAC-Name |

2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |

InChI |

InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |

InChI-Schlüssel |

UOPGKGRKHBIOKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)